molecular formula C11H13N5O2 B3882495 4-amino-N-methoxy-N'-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide

4-amino-N-methoxy-N'-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide

Cat. No.: B3882495
M. Wt: 247.25 g/mol
InChI Key: QSMNMDBLLJHEBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-methoxy-N’-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide is a synthetic organic compound belonging to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-methoxy-N’-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.

    Introduction of the amino group: Amination reactions can be used to introduce the amino group at the desired position.

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Substitution with the 2-methylphenyl group: This can be achieved through nucleophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or modify existing ones.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various chemical reactions.

    Material Science: It could be used in the development of new materials with specific properties.

Biology

    Drug Development: Due to its potential biological activity, the compound may be investigated as a lead compound for new drugs.

    Biochemical Studies: It could be used to study enzyme interactions or other biochemical processes.

Medicine

    Therapeutic Agents: The compound may have potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Diagnostic Tools: It could be used in the development of diagnostic assays or imaging agents.

Industry

    Agriculture: The compound may be used in the development of new pesticides or herbicides.

    Pharmaceuticals: It could be used in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 4-amino-N-methoxy-N’-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For example, it could inhibit enzyme activity, block receptor binding, or interfere with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-methoxy-N’-(phenyl)-1,2,5-oxadiazole-3-carboximidamide
  • 4-amino-N-methoxy-N’-(2-chlorophenyl)-1,2,5-oxadiazole-3-carboximidamide
  • 4-amino-N-methoxy-N’-(2-nitrophenyl)-1,2,5-oxadiazole-3-carboximidamide

Uniqueness

4-amino-N-methoxy-N’-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide is unique due to the presence of the 2-methylphenyl group, which may impart specific steric and electronic properties

Properties

IUPAC Name

4-amino-N-methoxy-N'-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-7-5-3-4-6-8(7)13-11(16-17-2)9-10(12)15-18-14-9/h3-6H,1-2H3,(H2,12,15)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMNMDBLLJHEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C(C2=NON=C2N)NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-N-methoxy-N'-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 2
4-amino-N-methoxy-N'-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 3
4-amino-N-methoxy-N'-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 4
Reactant of Route 4
4-amino-N-methoxy-N'-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 5
Reactant of Route 5
4-amino-N-methoxy-N'-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 6
4-amino-N-methoxy-N'-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.